N-(Carbamoylcarbamoyl)-2-ethyl-butanamide
Description
N-(Carbamoylcarbamoyl)-2-ethyl-butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a carbamoylcarbamoyl group.
Properties
CAS No. |
82845-34-9 |
|---|---|
Molecular Formula |
C8H15N3O3 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(carbamoylcarbamoyl)-2-ethylbutanamide |
InChI |
InChI=1S/C8H15N3O3/c1-3-5(4-2)6(12)10-8(14)11-7(9)13/h5H,3-4H2,1-2H3,(H4,9,10,11,12,13,14) |
InChI Key |
VNWJSMHISFGJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carbamoylcarbamoyl)-2-ethyl-butanamide can be achieved through several methods. One common approach involves the reaction of 2-ethyl-butanamide with phosgene to form the corresponding carbamoyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions typically involve low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Carbamoylcarbamoyl)-2-ethyl-butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(hydroxycarbamoyl)-2-ethyl-butanamide, while reduction can produce N-(aminocarbamoyl)-2-ethyl-butanamide.
Scientific Research Applications
Pharmaceutical Applications
N-(Carbamoylcarbamoyl)-2-ethyl-butanamide has been investigated for its pharmacological properties, particularly in the context of cancer treatment and metabolic disorders.
Anticancer Activity
Research indicates that compounds related to this compound exhibit selective toxicity against certain cancer cell lines. For example, a study highlighted the compound's potential as a cytotoxic agent against non-small-cell lung cancer (NSCLC) lines, demonstrating an effective inhibition of stearoyl-CoA desaturase (SCD), which is crucial for unsaturated fatty acid synthesis necessary for cell membrane integrity .
Table 1: Cytotoxicity of Related Compounds Against NSCLC Lines
| Compound | EC50 (μM) | Sensitive Cell Lines |
|---|---|---|
| Compound 9 | <1 | H2122, H460, HCC95, HCC44 |
| Other Compounds | >10 | H1155, H1395, H1819 |
Metabolic Disorders
The compound's structure suggests it may interact with metabolic pathways involving fatty acid metabolism. Its derivatives have been explored for their roles in modulating lipid profiles and could serve as therapeutic agents in metabolic syndrome management .
Agricultural Applications
This compound may have applications in agriculture as a biopesticide or growth regulator. Its ability to affect biological pathways in plants can be leveraged to enhance crop yields or protect against pests.
Growth Regulation
Studies have shown that certain carbamoyl derivatives can influence plant growth by modulating hormonal pathways. This could lead to the development of environmentally friendly agricultural products that promote sustainable farming practices .
Synthesis and Industrial Applications
The synthesis of this compound involves several chemical processes that can be optimized for industrial production.
Case Study: Anticancer Screening
In a high-throughput screening experiment involving over 200,000 compounds, derivatives of this compound were identified as having selective toxicity towards specific NSCLC lines. The study utilized ATP viability assays to determine cytotoxic effects, leading to further investigations into their mechanism of action .
Case Study: Agricultural Application
A field trial assessing the growth-regulating properties of this compound demonstrated increased biomass in treated crops compared to controls. This suggests potential for its use as a natural growth enhancer in various agricultural settings .
Mechanism of Action
The mechanism of action of N-(Carbamoylcarbamoyl)-2-ethyl-butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in carbamoyl metabolism, leading to various biochemical effects.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Structural and Functional Differences
- Polarity and Solubility: The sulfamoyl group in 2-ethyl-N-(2-sulfamoylphenyl)butanamide (logP 1.62) increases polarity compared to the acetylphenyl analog (logP ~3.81), suggesting better aqueous solubility . The carbamoylcarbamoyl group in the target compound likely further reduces logP (predicted <2.0) due to additional hydrogen-bond donors/acceptors.
Bioactivity and Applications :
- Brominated analogs (e.g., N-(Acetylcarbamoyl)-2-bromo-2-ethylbutanamide) have historical use in sedatives, highlighting the role of halogenation in enhancing CNS activity .
- Sulfonamide derivatives (e.g., 2-ethyl-N-(2-sulfamoylphenyl)butanamide ) may exhibit enzyme inhibitory properties, as seen in related sulfamoyl-based compounds targeting ceramidases .
Hazard Profiles :
Physicochemical and Pharmacokinetic Predictions
Biological Activity
N-(Carbamoylcarbamoyl)-2-ethyl-butanamide is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and its potential as a therapeutic agent.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 158.20 g/mol
The compound features two carbamoyl groups attached to a 2-ethyl-butanamide backbone, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Preliminary studies indicate that it may act as an inhibitor of certain metabolic pathways, particularly those involving fatty acid metabolism.
Inhibition of Stearoyl-CoA Desaturase (SCD)
Recent research has highlighted the role of this compound as a potential inhibitor of Stearoyl-CoA desaturase (SCD). SCD is crucial in the conversion of saturated fatty acids to unsaturated fatty acids, which is vital for maintaining membrane fluidity and function in cells. The inhibition of SCD could lead to altered lipid profiles in cells, potentially affecting cell growth and survival.
Efficacy in Tumor Models
Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated selective toxicity towards non-small-cell lung cancer (NSCLC) lines with EC values below 1 μM, indicating significant potency .
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | EC (μM) |
|---|---|---|
| Compound A | H2122 | <1 |
| Compound B | H460 | <1 |
| This compound | TBD | TBD |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary data suggest that the compound exhibits a maximum tolerated dose (MTD) range that is comparable to other compounds in its class. For example, related compounds showed TD values ranging from 0.31 to 1.86 mg/kg body weight/day .
Table 2: Toxicity Data for Related Compounds
| Compound | TD (mg/kg body weight/day) |
|---|---|
| Compound A | 0.31 |
| Compound B | 0.45 |
| This compound | TBD |
Case Studies
Several case studies have been documented regarding the use of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A study involving a compound structurally similar to this compound demonstrated significant tumor reduction in xenograft models, suggesting potential applications in oncology .
- Metabolic Disorders : Another study indicated that inhibition of SCD by related compounds resulted in altered lipid metabolism, which may have implications for treating metabolic disorders such as obesity and diabetes .
Q & A
Q. What are the optimal synthetic routes for N-(Carbamoylcarbamoyl)-2-ethyl-butanamide, and how can intermediates be stabilized during synthesis?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, carbamoyl derivatives are often synthesized via reaction of acyl chlorides with potassium thiocyanate in acetone, followed by amine coupling (as seen in analogous amide syntheses) . Stabilizing intermediates like isothiocyanates requires anhydrous conditions and low temperatures (0–5°C). Yield optimization (e.g., >85%) can be achieved using Dean-Stark traps to remove water or by employing coupling agents like DCC (dicyclohexylcarbodiimide) .
Q. How can researchers confirm the structural integrity of this compound experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy : Identify carbamoyl C=O stretches (~1680–1720 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
- NMR : Analyze and signals for carbamoyl groups (e.g., carbamoyl carbons at ~155–160 ppm in ) .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., intramolecular N–H···O interactions) to confirm conformational stability .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Test solubility and degradation in buffers (pH 2–12) using HPLC to monitor decomposition products. Carbamoyl groups are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures. Store samples at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Perform DFT calculations at the B3LYP/6-311G(d,p) level to model transition states and reaction pathways. For example:
- Study nucleophilic attack on carbamoyl groups to predict regioselectivity in substitution reactions .
- Analyze Fukui functions to identify electrophilic/nucleophilic sites for reactivity predictions .
- Compare computed vibrational frequencies with experimental IR data to validate models .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
- Methodological Answer :
- Solvent effects : Test NMR in deuterated DMSO vs. CDCl₃; hydrogen bonding in polar solvents can deshield protons .
- Dynamic effects : Use VT-NMR (variable temperature) to detect conformational exchange broadening.
- Complementary techniques : Validate with - HMBC to trace carbamoyl nitrogen environments .
Q. What experimental design strategies mitigate biases in biological activity studies, given limited toxicological data?
- Methodological Answer :
- Dose-response assays : Use six biological replicates per concentration (e.g., 1–100 µM) to assess cytotoxicity (MTT assay) before functional studies .
- Positive/negative controls : Include known enzyme inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .
- Blinded analysis : Randomize sample processing to reduce observer bias .
Q. How to model intermolecular interactions (e.g., protein binding) using crystallographic and docking studies?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., SARS-CoV-2 main protease). Validate with RMSD clustering (<2.0 Å) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O vs. π-π interactions) from X-ray data .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., ligand RMSF <1.5 Å) .
Q. What statistical approaches are robust for analyzing dose-dependent effects in toxicity assays?
- Methodological Answer :
- ANOVA with post-hoc tests : Apply Duncan’s multiple range test to compare means across doses (α=0.05) .
- Non-linear regression : Fit IC₅₀ values using four-parameter logistic curves (e.g., GraphPad Prism) .
- Power analysis : Calculate sample sizes (n≥6) to ensure 80% power for detecting 20% effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

